molecular formula C7H10F2O2 B8218809 (1S)-3,3-difluorocyclohexane-1-carboxylic acid

(1S)-3,3-difluorocyclohexane-1-carboxylic acid

Cat. No.: B8218809
M. Wt: 164.15 g/mol
InChI Key: GSVZSOJKYXYXAX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-3,3-difluorocyclohexane-1-carboxylic acid is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and a carboxylic acid group The compound’s stereochemistry is denoted by the (1S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-difluorocyclohexane-1-carboxylic acid typically involves the introduction of fluorine atoms into a cyclohexane ring followed by the addition of a carboxylic acid group. One common method involves the use of difluoromethylation reagents to introduce the fluorine atoms. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-difluorocyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexanol .

Scientific Research Applications

(1S)-3,3-difluorocyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S)-3,3-difluorocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    3,3-difluorocyclohexane-1-carboxylic acid: Lacks the stereospecific (1S) configuration.

    3-fluorocyclohexane-1-carboxylic acid: Contains only one fluorine atom.

    Cyclohexane-1-carboxylic acid: Does not contain any fluorine atoms.

Uniqueness

(1S)-3,3-difluorocyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(1S)-3,3-difluorocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)3-1-2-5(4-7)6(10)11/h5H,1-4H2,(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVZSOJKYXYXAX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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